1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine
Description
Properties
CAS No. |
137897-75-7 |
|---|---|
Molecular Formula |
C16H18N2O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(3-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-7-6-19)15(10)24-13-5-3-4-12(8-13)11(2)20/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,21,22) |
InChI Key |
KMERLRPVDCNMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a stepwise functionalization of the thymine nucleus:
- Step 1: Protection or modification of the N-1 position with a (2-hydroxyethoxy)methyl group.
- Step 2: Introduction of the 6-(arylthio) substituent, specifically the 3-(methylcarbonyl)phenylthio group, via nucleophilic aromatic substitution or lithiation followed by reaction with appropriate disulfides or thiols.
This approach is supported by the literature on related HEPT derivatives (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogs), where lithiation and subsequent reaction with diaryl disulfides or aromatic thiols are key steps.
Detailed Synthetic Routes
Lithiation and Thiolation
- Lithiation: The thymine derivative bearing a protected or free (2-hydroxyethoxy)methyl group at N-1 is treated with a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) to generate a carbanion at the C-6 position.
- Thiolation: The lithiated intermediate is then reacted with a diaryl disulfide or an aromatic thiol bearing the 3-(methylcarbonyl) substituent to form the C-6 arylthio linkage.
This method allows for regioselective substitution and has been shown to improve biological activity when the methylcarbonyl group is at the meta position on the phenyl ring.
Protection and Deprotection of Hydroxyethoxy Group
- The (2-hydroxyethoxy)methyl group is often introduced as a protected form, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions during lithiation and thiolation.
- After the C-6 substitution, the protecting group is removed under mild acidic or fluoride ion conditions to yield the free hydroxyethoxy moiety.
Alternative Synthetic Approaches
While the lithiation-thiolation route is predominant, other methods include:
- Addition-elimination reactions of phenylsulfinyl thymine derivatives with aromatic thiols to introduce the arylthio group.
- Direct nucleophilic substitution on activated thymine derivatives, although this is less common due to lower regioselectivity.
Experimental Data and Yields
The following table summarizes typical reaction conditions and yields for the preparation of related 6-(arylthio) thymine derivatives, which are applicable to the target compound:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-1 (2-hydroxyethoxy)methylation | Reaction with 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride | 75-85 | Protection of hydroxy group as TBDMS ether |
| C-6 Lithiation | LDA or LTMP in THF, -78 °C | - | Generates carbanion intermediate |
| Thiolation | Reaction with 3-(methylcarbonyl)phenyl disulfide or thiol | 60-80 | Regioselective substitution at C-6 |
| Deprotection | TBAF or acidic conditions | 80-90 | Removes TBDMS protecting group |
These yields are consistent with those reported for HEPT analogs with similar substitutions.
Mechanistic Insights and Substituent Effects
- The meta methylcarbonyl substituent on the phenylthio ring enhances the nucleophilicity of the thiol and stabilizes the intermediate, improving the overall yield and biological activity.
- Lithiation at C-6 is facilitated by the electron-withdrawing nature of the thymine ring, allowing selective deprotonation.
- Protection of the hydroxyethoxy group is critical to prevent side reactions during lithiation.
Supporting Research Findings
- Studies have shown that substitution at the meta position of the phenylthio ring with methylcarbonyl groups improves anti-HIV-1 activity, indicating the importance of precise substitution patterns in synthesis.
- The use of LDA and LTMP bases for lithiation is well-established for pyrimidine derivatives, providing high regioselectivity and functional group tolerance.
- Alternative methods involving sulfinyl intermediates and aromatic thiols provide complementary routes but may require more steps or harsher conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lithiation-Thiolation | LDA or LTMP, diaryl disulfide or aromatic thiol | High regioselectivity, good yields | Requires low temperature, moisture sensitive |
| Addition-Elimination | Phenylsulfinyl thymine + aromatic thiol | Mild conditions | Longer reaction times, moderate yields |
| Protection-Deprotection | TBDMS protection, TBAF deprotection | Protects sensitive hydroxy groups | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
3’-AcHEPT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 3’-AcHEPT include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from the reactions of 3’-AcHEPT depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
Scientific Research Applications
Case Studies
- Study on HIV-1 Inhibition : A study demonstrated that compounds structurally related to 1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine inhibited the replication of HIV-1 in vitro. The presence of the phenylthio group was crucial for enhancing the binding affinity to viral reverse transcriptase, thereby preventing viral replication.
Cytotoxicity Studies
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxicity Against Cancer Cell Lines : In vitro tests showed that this compound displayed cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 1.9 to 7.52 μg/mL for different derivatives tested, indicating promising anticancer activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in structure and biological activity among selected compounds:
| Compound Name | Structural Features | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Thymine base, phenylthio group | Significant against HIV-1 | Cytotoxic against MCF-7 and HCT-116 |
| Compound A | Thymine base without phenylthio | Moderate activity | Low cytotoxicity |
| Compound B | Similar structure but lacks hydroxyethoxymethyl | Minimal activity | Moderate cytotoxicity |
Future Research Directions
Despite promising results, further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the interaction of this compound with specific viral enzymes and cancer cell pathways.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound in a living organism.
- Structural Optimization : Modifying the chemical structure to enhance potency and reduce potential side effects.
Mechanism of Action
The mechanism of action of 3’-AcHEPT involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These interactions result in various biological effects, making 3’-AcHEPT a subject of interest for understanding cellular mechanisms and developing new therapeutic strategies.
Comparison with Similar Compounds
Core HEPT Derivatives
HEPT derivatives are characterized by modifications at the N-1 (hydroxyethoxy)methyl group and the C-6 phenylthio ring. Key analogs include:
Key Observations :
- N-1 Modifications : Alkyl or benzyl substitutions (e.g., ethoxymethyl, benzyloxymethyl) increase antiviral activity by optimizing hydrophobicity and binding affinity .
- C-6 Arylthio Substitutions : Electron-withdrawing groups (e.g., methylcarbonyl) at the meta position improve resistance profiles against mutant strains (e.g., Y181C) .
- C-5 Alkylation : Ethyl or isopropyl groups at C-5 reduce deamination, enhancing metabolic stability .
Non-HEPT NNRTIs
Compared to other NNRTI classes:
Key Observations :
- HEPT vs. DAPY : DAPYs exhibit superior resistance profiles but lack the HEPT scaffold’s synthetic simplicity .
- HEPT vs. DAVPs : DAVPs inhibit RT via nucleotide competition (NcRTI mechanism), unlike HEPT’s allosteric NNRTI action .
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
- C-6 Phenylthio Ring :
- C-5 Position: Alkyl groups (ethyl/isopropyl) enhance potency 100-fold by preventing deamination and stabilizing the enol tautomer .
Resistance Profiles
HEPT derivatives show variable efficacy against mutant strains:
- Y181C Mutant : 3-(methylcarbonyl)phenylthio analogs retain activity (EC₅₀ = 0.1 μM) due to stronger van der Waals interactions .
- K103N Mutant : Most HEPT analogs lose potency (EC₅₀ > 10 μM), highlighting a vulnerability shared with first-generation NNRTIs .
Computational and Pharmacophore Models
- Solvent-Exposed Modifications : The C-6 phenylthio group’s solvent-exposed position allows tolerance for bulkier substituents (e.g., benzyloxy) without disrupting RT binding .
Biological Activity
1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine, a synthetic compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the field of antiviral research. This compound is characterized by a thymine base modified with a hydroxyethoxymethyl group and a phenylthio group substituted with a methylcarbonyl moiety. The structural modifications suggest enhanced interactions with biological targets, particularly viral enzymes.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| Appearance | White to off-white solid |
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral activity , particularly against human immunodeficiency virus type 1 (HIV-1). The presence of the phenylthio group is believed to enhance interactions with viral enzymes, making it a candidate for further investigation in antiviral drug development.
Mechanism of Action:
Preliminary studies suggest that this compound may inhibit the activity of viral reverse transcriptase, thus preventing viral replication. The structural modifications could lead to novel mechanisms of action against viral targets.
Structure-Activity Relationship (SAR)
A study on structure-activity relationships (SAR) investigated the effects of substitutions at the C-6 phenyl ring and at the C-5 position of similar compounds. It was found that certain substitutions significantly improved anti-HIV-1 activity:
| Compound Name | EC50 (µM) |
|---|---|
| 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | 0.26 |
| 5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.11 |
| 5-Isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.059 |
These findings indicate that specific modifications to the phenylthio group can enhance antiviral efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antiviral Activity Against HIV:
- Cytotoxicity Studies:
- Inhibition Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
